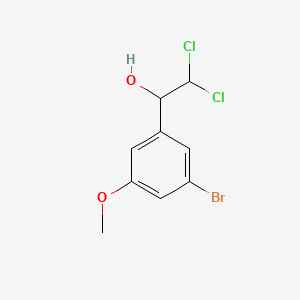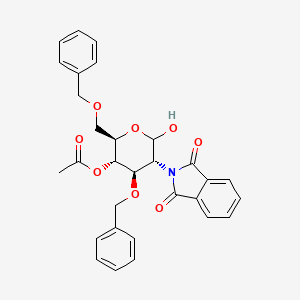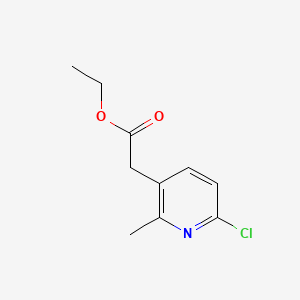![molecular formula C7H11N3 B14038230 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine is a heterocyclic compound that features a fused pyrazole and azepine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine typically involves the regioselective assembly of a pyrazole ring fused to an azepine ring. One common method includes the use of palladium-catalyzed coupling reactions to introduce aryl groups, followed by selective alkylation to position substituents on the pyrazole nitrogen . Another approach involves the Biginelli-type reaction, which combines aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes developed in laboratory settings can be adapted for larger-scale production. These methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly on the nitrogen atoms, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT7 antagonist, it binds to the 5-HT7 receptor, inhibiting its activity and thereby modulating neurotransmission . The exact pathways and molecular interactions depend on the specific derivatives and their functional groups .
Comparison with Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
- 4,5,6,7-tetrahydroindazoles and their derivatives
Uniqueness: 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine is unique due to its specific ring structure and the ability to undergo a wide range of chemical reactions. Its potential as a therapeutic agent, particularly in targeting specific receptors, sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydropyrazolo[3,4-c]azepine |
InChI |
InChI=1S/C7H11N3/c1-2-6-4-9-10-7(6)5-8-3-1/h4,8H,1-3,5H2,(H,9,10) |
InChI Key |
PTXSURLTHZHRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)




![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14038203.png)





